molecular formula C7H9NS2 B14017519 4-(Dimethylamino)thiopyran-2-thione CAS No. 81330-13-4

4-(Dimethylamino)thiopyran-2-thione

Katalognummer: B14017519
CAS-Nummer: 81330-13-4
Molekulargewicht: 171.3 g/mol
InChI-Schlüssel: OQBKBSWDIWUCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)thiopyran-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)thiopyran-2-thione can be achieved through various methods. One common approach involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of triethylamine as a catalyst . This method is efficient, providing high yields and purity with a simple work-up procedure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)thiopyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)thiopyran-2-thione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)thiopyran-2-thione involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with strained alkynes, leading to the release of carbonyl sulfide (COS) and hydrogen sulfide (H2S) in the presence of carbonate anhydrase . These reactions are significant in biological systems, where H2S acts as a signaling molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Thiopyran-2-thione: Similar in structure but lacks the dimethylamino group.

    2H-Thiopyran-2-one: Contains an oxygen atom instead of sulfur at the 2-position.

    2H-Pyran-2-thione: Similar structure but with a different heterocyclic ring.

Uniqueness

4-(Dimethylamino)thiopyran-2-thione is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

81330-13-4

Molekularformel

C7H9NS2

Molekulargewicht

171.3 g/mol

IUPAC-Name

4-(dimethylamino)thiopyran-2-thione

InChI

InChI=1S/C7H9NS2/c1-8(2)6-3-4-10-7(9)5-6/h3-5H,1-2H3

InChI-Schlüssel

OQBKBSWDIWUCOY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=S)SC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.